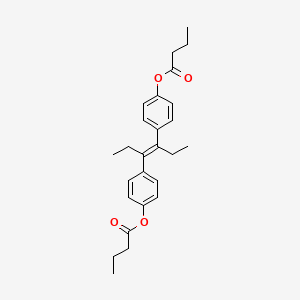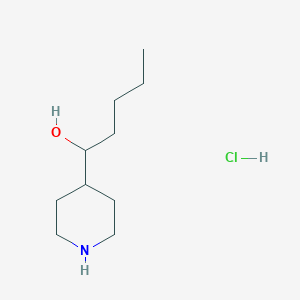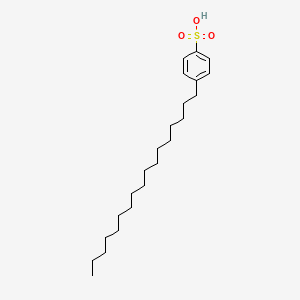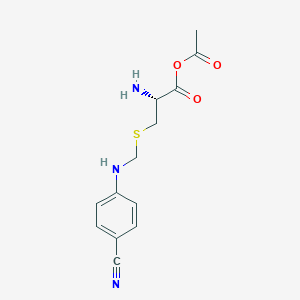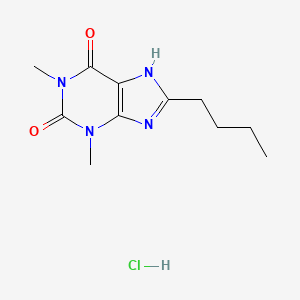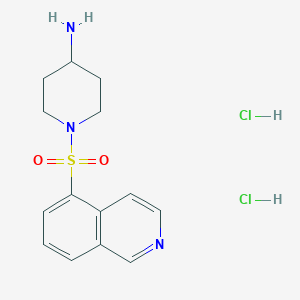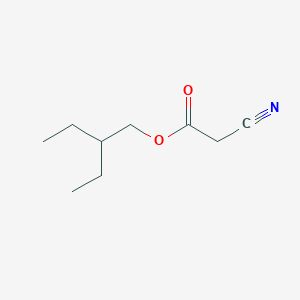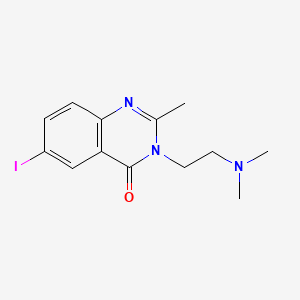
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a dimethylaminoethyl group, an iodine atom, and a methyl group attached to the quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthranilamide (2-aminobenzamide) and an appropriate aldehyde or ketone.
Formation of Quinazolinone Core: The reaction is catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate alkylating agent.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the iodine atom.
科学研究应用
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways such as the JAK-STAT pathway, leading to changes in gene expression and cellular responses.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzothiazole Derivatives: Compounds with a benzothiazole core and similar functional groups.
Dimethylaminoethyl Substituted Compounds: Compounds with a dimethylaminoethyl group attached to different heterocyclic cores.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(dimethylamino)ethyl)-6-iodo-2-methyl- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
77300-82-4 |
|---|---|
分子式 |
C13H16IN3O |
分子量 |
357.19 g/mol |
IUPAC 名称 |
3-[2-(dimethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H16IN3O/c1-9-15-12-5-4-10(14)8-11(12)13(18)17(9)7-6-16(2)3/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
OYHGZKXJZCBYNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
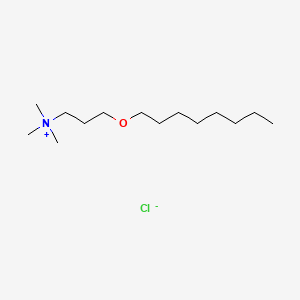

![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
